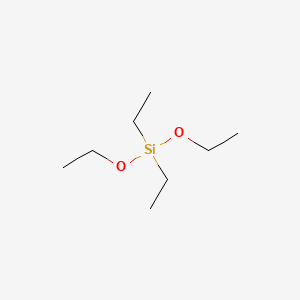

Diethyldiethoxysilane

Description

The exact mass of the compound Diethoxydiethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethoxy(diethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O2Si/c1-5-9-11(7-3,8-4)10-6-2/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAPKOCENOWQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC)(CC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063680 | |

| Record name | Silane, diethoxydiethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5021-93-2 | |

| Record name | Diethyldiethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5021-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethoxydiethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005021932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, diethoxydiethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, diethoxydiethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethoxydiethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHOXYDIETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X595TC24NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyldiethoxysilane fundamental properties

An In-depth Technical Guide on the Fundamental Properties of Dimethyldiethoxysilane

Introduction

This technical guide provides a comprehensive overview of the fundamental properties of dimethyldiethoxysilane (DMDES), CAS No. 78-62-6. Often referred to simply as diethoxydimethylsilane, this organosilicon compound is a versatile chemical intermediate with significant applications in materials science, particularly in the formulation of coatings, adhesives, and sealants.[1][2] Its utility stems from its specific chemical reactivity, primarily its tendency to undergo hydrolysis and condensation reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data, experimental protocols, and key process visualizations.

Core Chemical and Physical Properties

Dimethyldiethoxysilane is a colorless, clear liquid with a characteristic pungent odor.[1][3] It is a highly flammable and moisture-sensitive compound.[4][5] The core properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₆O₂Si | [2] |

| Molecular Weight | 148.28 g/mol | [2] |

| CAS Number | 78-62-6 | [4] |

| Appearance | Clear, colorless liquid | [3][4] |

| Density | 0.8395 g/mL @ 25 °C | [2] |

| Boiling Point | 114-115 °C @ 760 mmHg | [2][3] |

| Melting Point | -97 °C | [2] |

| Refractive Index | 1.3805 @ 20 °C | [2] |

| Vapor Pressure | 15 mmHg @ 25 °C | [2] |

| Viscosity | 0.53 cSt | [2] |

Table 2: Thermochemical and Spectroscopic Data

| Property | Value / Description | Source(s) |

| Flash Point | 11 °C (51.8 °F) | [2][3] |

| Heat of Vaporization (ΔHvap) | 41.0 kJ/mol (9.8 kcal/mol) | [2] |

| Heat of Combustion (ΔHcomb) | -4,684 kJ/mol | [2] |

| Heat of Formation (ΔHform) | 837 kJ/mol | [2] |

| ¹³C-NMR Spectroscopy | Chemical shifts available in Chloroform-d with TMS reference. | [6] |

| ²⁹Si-NMR Spectroscopy | Used to study hydrolysis and condensation kinetics. | [7][8] |

| Mass Spectrometry (EI) | Mass spectrum data is available for structural analysis. | [9] |

Chemical Reactivity and Synthesis

The primary reactivity of dimethyldiethoxysilane centers around the hydrolysis of its ethoxy groups, followed by the condensation of the resulting silanol (B1196071) intermediates.

Hydrolysis and Condensation

In the presence of water, dimethyldiethoxysilane hydrolyzes to form dimethylsilanediol (B41321) and ethanol (B145695). This reaction can be catalyzed by either acids or bases.[10] The silanol intermediates are highly reactive and readily undergo condensation to form siloxane polymers (polysiloxanes), releasing water in the process.[8] The rate of hydrolysis is influenced by factors such as pH and reactant concentration.[8][10] This process is fundamental to its use in forming silicone polymers and surface coatings.

Caption: Hydrolysis of DMDES to silanol and subsequent condensation.

Synthesis Pathway

A common industrial method for synthesizing dimethyldiethoxysilane involves the reaction of dimethyldichlorosilane with ethanol.[11] Urea is often used to react with the hydrogen chloride (HCl) byproduct, driving the reaction to completion. The process involves dropwise addition of ethanol to a mixture of dimethyldichlorosilane and urea, followed by separation and purification steps.[11]

Caption: Industrial synthesis workflow for dimethyldiethoxysilane.

Experimental Protocols

Protocol 1: Synthesis from Dimethyldichlorosilane

This protocol is adapted from established industrial methods.[11]

-

Preparation : In a suitable reaction vessel equipped with a stirrer, dropping funnel, and temperature control, charge dimethyldichlorosilane (DMCS) and urea.

-

Reaction : Begin stirring the mixture. Slowly add ethanol dropwise into the vessel over a period of 1-2 hours.

-

Temperature Control : Maintain the reaction temperature below 60°C throughout the ethanol addition, using a cooling bath if necessary.

-

Layer Separation : Once the reaction is complete, cease stirring and allow the mixture to stand for 20-60 minutes. Two layers will form.

-

Isolation : Carefully separate and remove the bottom acidic layer. The upper layer, which is the crude product, is transferred for further processing.

-

Neutralization : Analyze the crude product for residual HCl and DMCS. Add a neutralizing agent (e.g., a mild base) until the solution is neutral or slightly alkaline.

-

Purification : After settling, separate the neutralized crude product and purify it by fractional distillation (rectification) to obtain pure dimethyldiethoxysilane.

Protocol 2: Characterization by ¹³C-NMR Spectroscopy

This protocol outlines the general procedure for obtaining a ¹³C-NMR spectrum.

-

Sample Preparation : Prepare a solution by dissolving approximately 50-100 mg of dimethyldiethoxysilane in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard : Add a small drop of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference standard (δ = 0.0 ppm).

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire the ¹³C-NMR spectrum using a standard NMR spectrometer (e.g., 100 MHz).[6]

-

Analysis : Process the acquired Free Induction Decay (FID) data with appropriate software. The expected chemical shifts will correspond to the methyl and ethoxy carbons of the molecule.

Protocol 3: Monitoring Hydrolysis via ²⁹Si-NMR

This protocol is based on NMR studies of silane (B1218182) hydrolysis.[8]

-

Reaction Mixture : Prepare a solution of dimethyldiethoxysilane in a suitable solvent system (e.g., ethanol/water) under controlled pH conditions (acidic or basic to catalyze the reaction).

-

NMR Acquisition : Place the reaction mixture in an NMR tube and acquire ²⁹Si-NMR spectra at regular time intervals.

-

Kinetic Analysis : Monitor the disappearance of the resonance peak corresponding to the starting dimethyldiethoxysilane and the appearance of new peaks corresponding to the hydrolyzed silanol species and subsequent condensation products (e.g., dimers, trimers).

-

Data Interpretation : The change in peak integrals over time allows for the determination of the hydrolysis and condensation reaction kinetics.

Safety and Handling

Dimethyldiethoxysilane is a hazardous chemical that requires careful handling in a controlled environment.

Table 3: Safety and Hazard Information

| Hazard Type | Description | GHS Pictogram(s) | Precautionary Statement(s) | Source(s) |

| Physical Hazard | H225: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. | 🔥 | P210: Keep away from heat, sparks, open flames. | [5][12] |

| Health Hazard | Causes skin and serious eye irritation. May cause respiratory tract irritation. | ❗ | P280: Wear protective gloves/eye protection. | [4][5][13] |

| Reactivity | Reacts with water and moisture. | - | P233: Keep container tightly closed. Store protected from moisture. | [4] |

| Handling | Use only in a well-ventilated area or chemical fume hood. Ground/bond container and receiving equipment. | - | P240, P241: Use explosion-proof equipment. | [3][4] |

Spill Response Workflow

In case of a spill, immediate and appropriate action is critical to mitigate risks. Personnel must wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[4][12]

Caption: Emergency workflow for a dimethyldiethoxysilane spill.

Summary of Applications

The unique properties of dimethyldiethoxysilane make it a valuable component in various industrial applications:

-

Coatings and Surface Modification : Used as a coupling agent to improve adhesion and as a crosslinking agent to enhance durability.[1][2] It imparts hydrophobic (water-repellent) properties to surfaces.[2]

-

Adhesives and Sealants : Acts as a coupling agent to improve bonding strength and water resistance.[1]

-

Silicone Polymer Synthesis : Serves as a precursor in the synthesis of various organosilicon compounds and polymers.[1]

-

Electronics : Employed as a surface modifier to improve the adhesion of metal films to silicon substrates.[1]

References

- 1. innospk.com [innospk.com]

- 2. DIMETHYLDIETHOXYSILANE, 98% | [gelest.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. gelest.com [gelest.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Diethoxydimethylsilane | C6H16O2Si | CID 62322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Silane, diethoxydimethyl- [webbook.nist.gov]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. CN102718792A - Preparation method of dimethylethoxysilane - Google Patents [patents.google.com]

- 12. cfmats.com [cfmats.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of Diethyldiethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyldiethoxysilane ((C₂H₅)₂Si(OC₂H₅)₂) is an organosilicon compound of significant interest due to its role as a precursor in the synthesis of silicones and other silicon-containing materials. Its bifunctional nature, possessing both ethyl and ethoxy groups attached to a central silicon atom, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the primary synthesis routes for this compound and the analytical techniques employed for its characterization. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for professionals in chemical synthesis and materials science.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic pathways. The most common methods include the alcoholysis of dichlorodiethylsilane (B155513), the Grignard reaction, and the direct synthesis from elemental silicon.

Alcoholysis of Dichlorodiethylsilane

This is a widely used laboratory and industrial method involving the reaction of dichlorodiethylsilane with ethanol (B145695). The reaction proceeds via the nucleophilic substitution of the chlorine atoms by ethoxy groups, producing this compound and hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and neutralize the corrosive HCl, a base or an HCl scavenger like urea (B33335) is often employed.

Reaction: (C₂H₅)₂SiCl₂ + 2 C₂H₅OH → (C₂H₅)₂Si(OC₂H₅)₂ + 2 HCl

Experimental Protocol:

-

Materials: Dichlorodiethylsilane ((C₂H₅)₂SiCl₂), absolute ethanol (C₂H₅OH), urea (CO(NH₂)₂).

-

Procedure:

-

To a stirred reaction vessel, add dichlorodiethylsilane and urea.

-

Slowly add absolute ethanol to the mixture over a period of approximately two hours. The addition rate should be controlled to maintain the reaction temperature below 60 °C. Cooling may be necessary.

-

The reaction is often carried out under a slight vacuum (-200mm to 0mm mercury column) to help remove the HCl gas formed.

-

After the ethanol addition is complete, the reaction mixture is stirred until the reaction ceases.

-

The mixture is then allowed to stand, leading to the separation of two layers. The bottom acidic layer is removed.

-

The upper crude product layer is transferred to a distillation apparatus for purification.

-

-

Purification: The crude product is purified by fractional distillation to yield high-purity this compound.

Quantitative Data for Alcoholysis Method:

| Parameter | Value | Reference |

| Reactants | Dichlorodiethylsilane, Ethanol, Urea | [1] |

| Temperature | < 60 °C | [1] |

| Yield | ~83.2% | [1] |

Grignard Reaction

The Grignard reaction provides an alternative route for forming the silicon-carbon bonds. In one common approach, a Grignard reagent, such as ethylmagnesium bromide (C₂H₅MgBr), is reacted with tetraethoxysilane (TEOS, Si(OC₂H₅)₄). This method is particularly useful for introducing alkyl groups to a silicon center.[2]

Reaction: 2 C₂H₅MgBr + Si(OC₂H₅)₄ → (C₂H₅)₂Si(OC₂H₅)₂ + 2 Mg(OC₂H₅)Br

Experimental Protocol:

-

Materials: Magnesium (Mg) turnings, ethyl bromide (C₂H₅Br), tetraethoxysilane (Si(OC₂H₅)₄), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Prepare the ethylmagnesium bromide Grignard reagent by reacting magnesium turnings with ethyl bromide in anhydrous ether or THF in a flask equipped with a reflux condenser and a dropping funnel.[3]

-

Once the Grignard reagent is formed, a solution of tetraethoxysilane in the same anhydrous solvent is added dropwise to the stirred Grignard reagent at a controlled temperature, often at or below room temperature.

-

The reaction mixture is typically stirred for several hours to ensure complete reaction.

-

The reaction is then quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., diethyl ether).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation.

-

-

Purification: The resulting crude product is purified by fractional distillation under reduced pressure.

Direct Synthesis

The direct synthesis, sometimes referred to as the Rochow process, involves the reaction of elemental silicon with an alcohol in the presence of a copper catalyst at elevated temperatures.[4] This method offers a more atom-economical and potentially greener alternative by avoiding the use of chlorosilanes.[5]

Reaction: Si + 2 C₂H₅OH --(Cu catalyst, high T)--> (C₂H₅)₂Si(OC₂H₅)₂ + H₂ (and other products)

Experimental Protocol:

-

Materials: Metallurgical grade silicon powder, ethanol (C₂H₅OH), copper(I) chloride or other copper-based catalyst.

-

Procedure:

-

A contact mass is prepared by mixing silicon powder with the copper catalyst.

-

The reaction is typically carried out in a fixed-bed or fluidized-bed reactor at high temperatures (e.g., above 300 °C).

-

Ethanol vapor is passed through the heated contact mass.

-

The product stream, containing this compound, unreacted ethanol, and other alkoxysilane byproducts, is condensed.

-

-

Purification: The condensed liquid is subjected to fractional distillation to separate the desired this compound from other products and unreacted starting materials. A study reported a 14% selectivity for ethyldiethoxysilane (B1367198) with a 43% silicon conversion.[6]

Diagrams and Workflows

Synthesis Pathway: Alcoholysis of Dichlorodiethylsilane

Caption: Synthesis of this compound via the alcoholysis of dichlorodiethylsilane.

Experimental Workflow: Synthesis to Characterization

Caption: A logical workflow from synthesis to final characterization of the product.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Physical Properties

The fundamental physical properties are important for handling, storage, and purification.

Table of Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆O₂Si | [7] |

| Molecular Weight | 148.28 g/mol | [7][8] |

| Appearance | Colorless liquid | [8] |

| Boiling Point | 114-115 °C | [9] |

| Density | 0.8395 g/mL | [9] |

| Refractive Index (n²⁰/D) | 1.3805 | [9] |

Note: The properties listed are for the analogous dimethyldiethoxysilane, which are expected to be very similar to this compound.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen, carbon, and silicon nuclei.

Experimental Protocol (General):

-

Instrument: A standard NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Procedure: A small sample of the purified this compound is dissolved in the deuterated solvent containing TMS, and the respective spectra (¹H, ¹³C, ²⁹Si) are acquired.

Expected NMR Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.7-3.8 | Quartet | -O-CH₂ -CH₃ |

| ¹H | ~1.1-1.2 | Triplet | -O-CH₂-CH₃ |

| ¹H | ~0.6-0.8 | Quartet | Si-CH₂ -CH₃ |

| ¹H | ~0.9-1.0 | Triplet | Si-CH₂-CH₃ |

| ¹³C | ~58-60 | - | -O-CH₂ -CH₃ |

| ¹³C | ~18-20 | - | -O-CH₂-CH₃ |

| ¹³C | ~6-8 | - | Si-CH₂ -CH₃ |

| ¹³C | ~7-9 | - | Si-CH₂-CH₃ |

| ²⁹Si | ~ -5 to -10 | - | (CH₃CH₂ )₂Si (OCH₂CH₃)₂ |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument. A ²⁹Si NMR spectrum for diethoxydimethylsilane (B1329274) is available, providing a reference for the expected chemical shift range.[10]

IR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies.

Experimental Protocol (General):

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is placed between two salt (NaCl or KBr) plates.

-

Procedure: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Reference |

| 2970-2880 | C-H stretch | -CH₃, -CH₂ groups | [11][12] |

| 1460-1440 | C-H bend | -CH₂- | [11][12] |

| 1390-1380 | C-H bend | -CH₃ | [11][12] |

| 1100-1080 | Si-O-C stretch (asymmetric) | Ethoxy group on silicon | [11][12] |

| 800-750 | Si-C stretch | Ethyl group on silicon | [11][12] |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps confirm its identity. It is often coupled with Gas Chromatography (GC-MS).

Experimental Protocol (General):

-

Instrument: A mass spectrometer, often a quadrupole detector coupled to a gas chromatograph.

-

Ionization Method: Electron Ionization (EI) at 70 eV is standard.

-

Procedure: The sample is introduced into the ion source where it is fragmented. The mass-to-charge ratios (m/z) of the resulting ions are detected.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 148 | Molecular ion [M]⁺ |

| 133 | [M - CH₃]⁺ |

| 119 | [M - C₂H₅]⁺ |

| 103 | [M - OC₂H₅]⁺ |

| 89 | [(C₂H₅)Si(OH)₂]⁺ (from rearrangement/hydrolysis) |

Note: The fragmentation pattern can be complex. The listed fragments are based on common fragmentation pathways for alkoxysilanes.[7]

Chromatographic Analysis

GC is an essential technique for assessing the purity of this compound and separating it from any starting materials, byproducts, or solvent residues.

Experimental Protocol (General):

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A non-polar capillary column (e.g., DB-5, Apiezon M) is suitable.[13][14]

-

Carrier Gas: Helium or Nitrogen.[13]

-

Temperatures:

-

Injector: ~250 °C

-

Detector: ~280 °C

-

Oven: A temperature program, for instance, starting at 50 °C and ramping up to 250 °C, can be used to separate components with different boiling points. Isothermal analysis (e.g., at 160 °C) is also possible.[14]

-

-

Procedure: A diluted sample is injected into the GC. The retention time of the main peak corresponding to this compound is recorded. The area of the peak relative to the total area of all peaks provides a measure of purity.

Quantitative Chromatography Data:

| Parameter | Value | Reference |

| Kovats Retention Index (non-polar column) | 678 | [8][14] |

Note: The Kovats Retention Index is for the analogous dimethyldiethoxysilane, measured on an Apiezon M packed column at 160 °C.[14]

References

- 1. CN102718792A - Preparation method of dimethylethoxysilane - Google Patents [patents.google.com]

- 2. gelest.com [gelest.com]

- 3. WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Direct synthesis of alkoxysilanes: current state, challenges and prospects | Russian Chemical Reviews [rcr.colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. Silane, diethoxydimethyl- [webbook.nist.gov]

- 8. Diethoxydimethylsilane | C6H16O2Si | CID 62322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DIMETHYLDIETHOXYSILANE, 98% | [gelest.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Silane, diethoxydimethyl- [webbook.nist.gov]

- 12. gelest.com [gelest.com]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. Silane, diethoxydimethyl- [webbook.nist.gov]

Diethyldiethoxysilane: A Technical Guide for Researchers

CAS Number: 5021-93-2

This in-depth technical guide provides a comprehensive overview of diethyldiethoxysilane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, key applications, and relevant experimental methodologies.

Compound Properties

This compound, also known as diethoxydiethylsilane, is an organosilicon compound with two ethyl groups and two ethoxy groups attached to a central silicon atom. It is typically a colorless to pale yellow liquid with a mild odor. The compound is noted for its reactivity, particularly its tendency to undergo hydrolysis in the presence of moisture to form silanol (B1196071) groups, which can then lead to the formation of siloxane networks. It exhibits good solubility in organic solvents and is relatively stable under anhydrous conditions.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5021-93-2 | [1][2][3][4] |

| Molecular Formula | C₈H₂₀O₂Si | [4] |

| Molecular Weight | 176.33 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 157 °C | [2][3][4] |

| Density | 0.858 - 0.870 g/mL at 20-25 °C | [2][3][4] |

| Flash Point | 43 °C | [2][4] |

| Refractive Index | n20/D 1.402 | [4] |

| EINECS Number | 225-706-8 | [4] |

Core Applications and Experimental Protocols

This compound is a versatile precursor and coupling agent with significant applications in materials science. Its utility is primarily derived from its ability to undergo hydrolysis and condensation to form polysiloxane networks. This property is harnessed in the synthesis of hybrid organic-inorganic materials, in surface modification, and as a coupling agent to enhance the properties of composite materials.

Sol-Gel Synthesis of Silica-Based Materials

The sol-gel process is a cornerstone of materials synthesis that utilizes precursors like this compound to create solid materials from a colloidal solution (sol). The process involves the hydrolysis of the silane (B1218182), followed by a polycondensation reaction to form a gel with a three-dimensional network structure. This method is widely employed to produce silica (B1680970) nanoparticles, coatings, and hybrid materials with tailored properties.

This protocol provides a generalized procedure for the synthesis of silica nanoparticles using this compound as a precursor. The specific molar ratios of reactants, catalyst, and temperature may need to be optimized depending on the desired particle size and morphology.

-

Sol Preparation: In a reaction vessel, a mixture of ethanol (B145695) and deionized water is prepared.

-

Catalyst Addition: A catalyst, typically an acid (e.g., hydrochloric acid) or a base (e.g., ammonium (B1175870) hydroxide), is added to the alcohol-water mixture and stirred to ensure homogeneity. The choice of catalyst significantly influences the rates of hydrolysis and condensation.

-

Precursor Addition: this compound is added dropwise to the stirred solution. The rate of addition should be controlled to manage the exothermic nature of the hydrolysis reaction.

-

Hydrolysis and Condensation: The mixture is stirred for a specified period (ranging from minutes to hours) at a controlled temperature (typically room temperature to slightly elevated temperatures) to allow for the hydrolysis of the ethoxy groups to silanol groups and their subsequent condensation to form a silica network.

-

Aging: The resulting sol is aged for a period (hours to days) during which the polycondensation continues, strengthening the gel network.

-

Washing and Drying: The gel is then washed with a suitable solvent (e.g., ethanol) to remove unreacted precursors and byproducts. Finally, the gel is dried under controlled conditions (e.g., in an oven or under vacuum) to obtain the final silica material.

Surface Modification

This compound is utilized to modify the surfaces of various substrates, such as glass and silica, to alter their surface properties, including wettability. The process involves the reaction of the silane with hydroxyl groups present on the substrate surface, forming a covalent bond and exposing the ethyl groups of the silane, thereby rendering the surface more hydrophobic.

This protocol outlines a general procedure for the surface modification of glass slides.

-

Surface Cleaning and Activation: The glass substrate is thoroughly cleaned to remove any organic contaminants and to generate surface hydroxyl groups. This can be achieved by washing with detergents, followed by treatment with an oxidizing agent like piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an acid bath (e.g., boiling nitric acid). The substrate is then rinsed extensively with deionized water and dried.

-

Silanization Solution Preparation: A solution of this compound (typically 1-5% v/v) is prepared in an appropriate anhydrous solvent, such as toluene (B28343) or ethanol.

-

Surface Treatment: The cleaned and dried glass substrate is immersed in the silanization solution for a specific duration (minutes to hours) at a controlled temperature. Alternatively, the solution can be applied by spin-coating or vapor deposition.

-

Rinsing: After the treatment, the substrate is removed from the solution and rinsed with the solvent to remove any unreacted silane.

-

Curing: The coated substrate is then cured by heating in an oven at a specific temperature (e.g., 100-120 °C) for a defined period to promote the covalent bonding of the silane to the surface and to remove any residual solvent.

Coupling Agent in Polymer Composites

In the fabrication of polymer composites, this compound can act as a coupling agent to improve the adhesion between an inorganic filler (e.g., silica, glass fibers) and an organic polymer matrix. The silane forms a chemical bridge between the two dissimilar materials, leading to enhanced mechanical properties of the composite.

-

Filler Treatment: The inorganic filler is treated with a solution of this compound in a suitable solvent. The mixture is stirred or agitated to ensure uniform coating of the filler particles. The solvent is then evaporated, and the treated filler is dried.

-

Compounding: The surface-modified filler is then compounded with the polymer matrix through techniques such as melt blending or solution mixing.

-

Curing/Processing: The resulting composite material is then processed and cured according to the specific requirements of the polymer system. During this stage, the organofunctional groups of the silane can react with the polymer matrix, establishing a strong interfacial bond.

Reaction Mechanisms and Experimental Workflows

The utility of this compound in the aforementioned applications is fundamentally based on its hydrolysis and condensation reactions.

Hydrolysis and Condensation Pathway

The sol-gel process and surface modification with this compound proceed through a two-step reaction mechanism:

-

Hydrolysis: The ethoxy groups (-OC₂H₅) attached to the silicon atom react with water to form reactive silanol groups (-Si-OH) and ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.

-

Condensation: The newly formed silanol groups can then condense with each other (water condensation) or with remaining ethoxy groups (alcohol condensation) to form stable siloxane bonds (-Si-O-Si-), creating a polymeric network.

Caption: Hydrolysis and condensation pathway of this compound.

Experimental Workflow: Sol-Gel Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of silica materials using the sol-gel method with this compound as a precursor.

Caption: A typical experimental workflow for sol-gel synthesis.

Safety and Handling

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[1] It may cause skin and eye irritation. Appropriate personal protective equipment, including safety goggles, gloves, and protective clothing, should be worn when handling this chemical. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. What is the sol-gel method for nanoparticle synthesis? [acceleratedmaterials.co]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of hybrid inorganic–organic mesoporous silica by co-condensation of siloxane and organosiloxane precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. academicworks.cuny.edu [academicworks.cuny.edu]

An In-depth Technical Guide to the Molecular Structure and Bonding of Diethyldiethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyldiethoxysilane (DEDEOS), a tetravalent organosilicon compound with the chemical formula Si(CH₂CH₃)₂(OCH₂CH₃)₂, is a molecule of significant interest in materials science and organic synthesis. Its unique combination of hydrolyzable ethoxy groups and stable ethyl substituents imparts a balance of reactivity and structural integrity. This guide provides a detailed analysis of the molecular structure and bonding of this compound, supported by computationally derived geometric parameters. Furthermore, it outlines representative experimental protocols for the synthesis and characterization of this and analogous alkoxysilane compounds, offering a comprehensive resource for researchers in the field.

Molecular Structure and Bonding

The central silicon atom in this compound is sp³ hybridized, resulting in a tetrahedral geometry. This arrangement minimizes electron pair repulsion, leading to a stable molecular conformation. The silicon atom forms four covalent bonds: two silicon-carbon (Si-C) bonds with the ethyl groups and two silicon-oxygen (Si-O) bonds with the ethoxy groups.

The Si-O bonds are polar covalent due to the difference in electronegativity between silicon (1.90) and oxygen (3.44), resulting in a partial positive charge on the silicon atom and a partial negative charge on the oxygen atoms. This polarity is a key factor in the hydrolytic susceptibility of the ethoxy groups. The Si-C bonds are less polar but contribute to the overall steric bulk and lipophilicity of the molecule. The bonding within the ethyl and ethoxy ligands consists of standard nonpolar C-C and polar C-H and C-O covalent bonds.

Computationally Derived Molecular Geometry

Due to a lack of readily available experimental crystallographic or gas-phase diffraction data for this compound, a computational approach was employed to determine its optimized molecular geometry. Density Functional Theory (DFT) calculations using the B3LYP functional and a 6-31G(d) basis set were performed to predict the bond lengths and angles.

Data Presentation: Calculated Geometric Parameters

The following table summarizes the key predicted bond lengths and bond angles for the this compound molecule.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | Si-C | 1.88 Å |

| Si-O | 1.65 Å | |

| C-C (ethyl) | 1.54 Å | |

| O-C (ethoxy) | 1.43 Å | |

| C-H (average) | 1.09 Å | |

| Bond Angles | C-Si-C | 112.5° |

| O-Si-O | 108.0° | |

| C-Si-O | 109.5° | |

| Si-O-C | 124.0° | |

| H-C-H (average) | 109.5° |

Mandatory Visualization

Caption: Synthesis workflow for this compound.

Characterization Protocols

Objective: To confirm the structure of this compound by identifying the chemical environments of the hydrogen and carbon atoms.

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃) as the solvent

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified this compound in about 0.6 mL of CDCl₃ in an NMR tube.

-

Acquire the ¹H NMR spectrum. Expected signals include a quartet and a triplet for the ethoxy groups, and a quartet and a triplet for the ethyl groups.

-

Acquire the ¹³C NMR spectrum. Four distinct signals are expected, corresponding to the two methylene (B1212753) and two methyl carbons of the ethyl and ethoxy groups.

Objective: To identify the characteristic functional groups present in this compound.

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for liquid sampling.

Procedure:

-

Place a drop of the neat liquid sample directly on the ATR crystal or between two salt plates.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands:

-

Si-O-C stretching: Strong bands in the 1100-1000 cm⁻¹ region.

-

C-H stretching (aliphatic): Bands in the 3000-2850 cm⁻¹ region.

-

Si-C stretching: Bands in the 1250-1200 cm⁻¹ and 800-700 cm⁻¹ regions.

-

Objective: To determine the purity of the synthesized this compound and confirm its molecular weight.

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

A suitable capillary column (e.g., non-polar, like a DB-5)

-

Helium as the carrier gas

Procedure:

-

Prepare a dilute solution of the this compound sample in a volatile solvent such as hexane (B92381) or dichloromethane.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The GC oven temperature program should be set to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of any impurities.

-

The mass spectrometer is set to scan a mass-to-charge (m/z) range that includes the expected molecular ion of this compound (m/z = 176.33).

-

Analyze the resulting chromatogram for a single major peak, indicating the purity of the sample.

-

Analyze the mass spectrum of the major peak to confirm the molecular weight and observe the characteristic fragmentation pattern of the this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, supported by computationally derived geometric data. The tetrahedral geometry and the nature of the Si-O and Si-C bonds are fundamental to its chemical properties and applications. The representative experimental protocols for its synthesis and characterization offer practical guidance for researchers working with this and related organosilane compounds. The combination of computational and experimental approaches provides a powerful toolkit for the comprehensive understanding of such molecules.

References

- 1. Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. researchgate.net [researchgate.net]

Unraveling the Hydrolysis of Diethyldiethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core hydrolysis mechanism of diethyldiethoxysilane (DEDES). Understanding this process is critical for professionals in fields where precise control over silica-based material synthesis is paramount, including in advanced drug delivery systems and as a foundational aspect of materials science. This document details the reaction pathways, influential factors, and quantitative kinetics, supported by experimental protocols and visual diagrams to facilitate a deeper understanding.

The Core Mechanism: A Stepwise Transformation

The hydrolysis of this compound is a fundamental process that involves the sequential substitution of its ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH) from water. This reaction is rarely a simple one-step event; instead, it proceeds through a series of intermediate species, ultimately leading to the formation of diethyldisilanol and ethanol (B145695) as a byproduct. The overall reaction can be summarized as follows:

(C₂H₅)₂Si(OC₂H₅)₂ + 2H₂O → (C₂H₅)₂Si(OH)₂ + 2C₂H₅OH

This transformation is significantly influenced by the presence of acid or base catalysts, which dictate the reaction mechanism and rate.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis mechanism is initiated by the protonation of an ethoxy group, making it a better leaving group. A water molecule then attacks the silicon center in a nucleophilic substitution reaction. This process is generally considered to be a step-wise reaction. The reaction rate is influenced by steric and inductive effects of the substituents on the silicon atom.

Base-Catalyzed Hydrolysis

In a basic environment, a hydroxyl anion directly attacks the electron-deficient silicon atom. This nucleophilic attack leads to the displacement of an ethoxy group. The hydrolysis of this compound under ammonia (B1221849) catalysis has been observed to follow first-order kinetics[1].

The step-by-step hydrolysis of this compound, leading to the formation of various intermediates, has been identified through 29Si Nuclear Magnetic Resonance (NMR) spectroscopy. Under acidic conditions, the following species have been characterized:

-

(CH₃)₂Si(OEt)(OH) (Diethylethoxysilanol)

-

(CH₃)₂Si(OH)₂ (Diethyldisilanol)

-

Linear and cyclic condensation products[2]

Quantitative Insights into Hydrolysis Kinetics

| Parameter | Condition | Value | Reference |

| Hydrolysis Rate Constant (k) | Acidic Medium (pH 2-5) | 0 - 0.6 M⁻¹ min⁻¹ | [3] |

| Reaction Order | Ammonia Catalysis | First Order | [1] |

Experimental Protocol: Monitoring Hydrolysis with 29Si NMR Spectroscopy

29Si NMR spectroscopy is a powerful analytical technique for monitoring the hydrolysis of organosilanes in real-time. It allows for the identification and quantification of the parent silane (B1218182), intermediate species, and final products. The following is a detailed methodology adapted for studying this compound hydrolysis.

Objective: To monitor the speciation and kinetics of this compound hydrolysis under controlled conditions.

Materials:

-

This compound (DEDES)

-

Ethanol (absolute)

-

Deionized water

-

Hydrochloric acid (HCl) or Ammonium hydroxide (B78521) (NH₄OH) as a catalyst

-

Deuterated solvent (e.g., D₂O or deuterated chloroform) for NMR locking

-

NMR tubes (5 mm)

Instrumentation:

-

High-resolution NMR spectrometer equipped with a silicon probe.

Procedure:

-

Sample Preparation:

-

In a clean, dry vial, prepare a stock solution of this compound in ethanol.

-

In a separate vial, prepare the aqueous solution containing the desired concentration of acid or base catalyst.

-

Initiate the reaction by adding the aqueous catalyst solution to the ethanolic silane solution with vigorous stirring. The final concentrations should be carefully controlled.

-

-

NMR Data Acquisition:

-

Immediately transfer an aliquot of the reaction mixture to an NMR tube.

-

Add a small amount of a deuterated solvent for the field frequency lock.

-

Acquire 29Si NMR spectra at regular time intervals. Key acquisition parameters to consider are:

-

Pulse sequence (e.g., inverse-gated decoupling to suppress the Nuclear Overhauser Effect for quantitative analysis).

-

Relaxation delay (D1) should be set to at least 5 times the longest T1 relaxation time of the silicon nuclei in the sample to ensure full relaxation and accurate quantification.

-

Number of scans to achieve an adequate signal-to-noise ratio.

-

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transformation, phasing, and baseline correction).

-

Identify the resonance signals corresponding to this compound and its hydrolysis products based on their characteristic chemical shifts.

-

Integrate the signals to determine the relative concentrations of each species at different time points.

-

Plot the concentration of the reactant and products as a function of time to determine the reaction kinetics and calculate rate constants.

-

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships in the hydrolysis of this compound.

Caption: Experimental workflow for studying DEDES hydrolysis using 29Si NMR.

Caption: Simplified pathway for acid-catalyzed hydrolysis of DEDES.

Caption: Simplified pathway for base-catalyzed hydrolysis of DEDES.

References

The Pivotal Role of Diethyldiethoxysilane in Organosilicon Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diethyldiethoxysilane (DEDES), a key organosilicon compound, serves as a versatile precursor and building block in a wide array of chemical processes and material syntheses. Its unique molecular structure, featuring two ethyl groups and two reactive ethoxy groups attached to a central silicon atom, allows for a diverse range of applications, from the formation of silicone polymers to the functionalization of surfaces and the creation of advanced materials. This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical pathways.

Synthesis of this compound

The most common industrial synthesis of this compound involves the reaction of dichlorodiethylsilane (B155513) with ethanol (B145695). This reaction proceeds via a nucleophilic substitution at the silicon center, where the ethoxy groups from ethanol replace the chlorine atoms.

A general experimental protocol for the synthesis of dialkoxysilanes, which can be adapted for this compound, involves the controlled addition of ethanol to dichlorodiethylsilane. While specific industrial processes are proprietary, a laboratory-scale synthesis can be outlined.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dichlorodiethylsilane (C4H10Cl2Si)

-

Anhydrous Ethanol (C2H5OH)

-

A suitable hydrogen chloride scavenger (e.g., a tertiary amine like triethylamine (B128534) or an inert gas sparge)

-

Anhydrous reaction solvent (e.g., toluene (B28343) or hexane)

Procedure:

-

A reaction vessel equipped with a stirrer, dropping funnel, condenser, and an inert atmosphere inlet is charged with dichlorodiethylsilane and the anhydrous solvent.

-

The solution is cooled to a suitable temperature, typically between 0 and 10 °C, to control the exothermic reaction.

-

A stoichiometric amount of anhydrous ethanol, often mixed with the HCl scavenger, is added dropwise to the stirred solution of dichlorodiethylsilane.

-

The reaction mixture is stirred for several hours at a controlled temperature to ensure complete reaction.

-

The resulting mixture contains this compound and the hydrochloride salt of the scavenger (if used). The salt is removed by filtration.

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure this compound.

Quantitative Data: While specific yields for the synthesis of DEDES are not readily available in the public domain, similar reactions for analogous compounds like dimethyldiethoxysilane report yields in the range of 80-90%, depending on the reaction conditions and the efficiency of the HCl removal.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with properties that make it suitable for various applications in organosilicon chemistry. A summary of its key physical and spectroscopic data is presented below.

| Property | Value |

| Chemical Formula | C8H20O2Si |

| Molecular Weight | 176.33 g/mol |

| Boiling Point | 155-156 °C |

| Density | 0.865 g/cm³ at 25 °C |

| Refractive Index (nD20) | 1.403 |

| 1H NMR (CDCl3) | δ ~0.8 (q, 4H, Si-CH2-), ~1.2 (t, 6H, Si-CH2-CH3), ~3.8 (q, 4H, O-CH2-), ~1.2 (t, 6H, O-CH2-CH3) |

| 13C NMR (CDCl3) | δ ~7 (Si-CH2-), ~8 (Si-CH2-CH3), ~58 (O-CH2-), ~18 (O-CH2-CH3) |

| FTIR (neat, cm-1) | ~2970 (C-H stretch), ~1080 (Si-O-C stretch), ~960 (Si-O stretch) |

Note: NMR chemical shifts are approximate and can vary slightly based on the solvent and instrument used. The provided data is based on typical values for similar ethoxysilanes.

Core Applications in Organosilicon Chemistry

The reactivity of the ethoxy groups in this compound is central to its utility in several key areas of organosilicon chemistry, primarily through hydrolysis and condensation reactions.

Sol-Gel Processes

This compound is a valuable co-precursor in sol-gel chemistry for the synthesis of modified silica (B1680970) materials. The sol-gel process involves the hydrolysis of the alkoxide precursors to form silanol (B1196071) groups (Si-OH), followed by condensation to form a three-dimensional siloxane (Si-O-Si) network.

The incorporation of DEDES into a silica matrix, typically derived from tetraethoxysilane (TEOS), introduces organic character and modifies the final properties of the material, such as hydrophobicity and flexibility.

Materials:

-

This compound (DEDES)

-

Tetraethoxysilane (TEOS)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl) as a catalyst

Procedure:

-

Prepare a precursor solution by mixing DEDES, TEOS, and ethanol in a desired molar ratio. A common approach is to vary the DEDES/TEOS ratio to control the degree of hydrophobicity.

-

In a separate container, prepare an acidic water solution by mixing deionized water, ethanol, and HCl.

-

Add the acidic water solution dropwise to the precursor solution while stirring vigorously.

-

Continue stirring the resulting sol for a specified period (e.g., 1-2 hours) at room temperature to allow for hydrolysis and partial condensation.

-

Coat a substrate (e.g., a glass slide) with the sol using a technique such as dip-coating or spin-coating.

-

The coated substrate is then aged at room temperature and subsequently heat-treated (cured) at a specific temperature (e.g., 100-200 °C) to promote further condensation and densification of the silica network.

Quantitative Data: The hydrophobicity of the resulting silica film can be quantified by measuring the water contact angle. For silica films modified with alkylsilanes, contact angles can be significantly increased from the highly hydrophilic nature of pure silica (<10°) to over 100°, indicating a hydrophobic surface.[1] The exact contact angle depends on the concentration of DEDES used in the precursor solution.

| DEDES in Precursor Sol (mol%) | Approximate Water Contact Angle (°) |

| 0 | < 10 |

| 10 | 60 - 70 |

| 25 | 80 - 90 |

| 50 | > 100 |

Crosslinking Agent for Silicone Polymers

This compound can act as a crosslinking agent in the preparation of silicone elastomers. The two ethoxy groups can react with hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS-OH) chains, typically in the presence of a catalyst, to form a crosslinked network. This process is fundamental to the curing of certain types of room-temperature-vulcanizing (RTV) silicones.

Materials:

-

Hydroxyl-terminated polydimethylsiloxane (PDMS-OH) of a specific molecular weight

-

This compound (DEDES) as the crosslinker

-

A condensation cure catalyst (e.g., dibutyltin (B87310) dilaurate)

-

Fillers (e.g., fumed silica) for reinforcement (optional)

Procedure:

-

The PDMS-OH polymer is thoroughly mixed with any fillers until a homogeneous paste is obtained.

-

The DEDES crosslinker is added to the mixture in a specific stoichiometric ratio relative to the hydroxyl end-groups of the PDMS.

-

The catalyst is then added to initiate the crosslinking reaction.

-

The mixture is quickly degassed to remove any trapped air bubbles and then poured into a mold.

-

The material is allowed to cure at room temperature or at a slightly elevated temperature to accelerate the process.

Quantitative Data: The mechanical properties of the cured elastomer are highly dependent on the crosslink density, which is controlled by the amount of DEDES added.

| Property | Low Crosslink Density | High Crosslink Density |

| Hardness (Shore A) | Softer (e.g., 10-20) | Harder (e.g., 40-60) |

| Tensile Strength | Lower | Higher |

| Elongation at Break | Higher | Lower |

Methods to quantify the crosslink density include swelling tests based on the Flory-Rehner equation and dynamic mechanical analysis (DMA).[2][3]

Role in Drug Development and Biomedical Applications

The biocompatibility of silicones makes them attractive materials for various biomedical applications, including drug delivery systems and medical devices.[4][5] While research directly implicating this compound in drug delivery is limited, its role as a precursor in creating modified and functionalized silica matrices is highly relevant.

The sol-gel process, utilizing DEDES, can be employed to encapsulate drug molecules within a porous silica network. The hydrophobic nature imparted by the ethyl groups can influence the release kinetics of encapsulated drugs, particularly for hydrophobic therapeutic agents.[6]

Further research is needed to fully explore the potential of this compound-derived materials in controlled drug release and other advanced biomedical applications. The ability to tune the hydrophobicity and porosity of the silica matrix by varying the DEDES concentration presents a promising avenue for the development of tailored drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding the Effects of Cross-Linking Density on the Self-Healing Performance of Epoxidized Natural Rubber and Natural Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Quantitative Crosslinking Density Analysis of Elastomers Using Multi-Quantum Solid-State Nuclear Magnetic Resonance -Textile Science and Engineering | Korea Science [koreascience.kr]

- 4. Synthesis of polysiloxane elastomers modified with sulfonyl side groups and their electromechanical response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process [mdpi.com]

Diethyldiethoxysilane: An In-depth Technical Guide to its Application as a Silica Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyldiethoxysilane (DEDES) is an organosilicon compound belonging to the alkoxysilane family, characterized by the chemical formula (C₂H₅)₂Si(OC₂H₅)₂. While less common in literature than its tetra-functional counterpart, tetraethoxysilane (TEOS), DEDES serves as a valuable precursor in the synthesis of silica-based materials. Its bifunctional nature, with two hydrolyzable ethoxy groups, leads to the formation of linear or cyclic polysiloxane chains, offering unique properties to the resulting silica (B1680970) network. This technical guide provides a comprehensive overview of DEDES, focusing on its role as a silica precursor, its physicochemical properties, reaction mechanisms, and generalized experimental protocols.

It is important to note that while this guide focuses on this compound, much of the available literature details its use as a co-precursor, often with TEOS, to modify the final properties of silica materials. Detailed studies on DEDES as a sole precursor are limited. Therefore, some information presented herein is based on the general principles of alkoxysilane chemistry and data from its close analog, dimethyldiethoxysilane (DMDES).

Physicochemical and Safety Information

A thorough understanding of the physical and chemical properties of a precursor is paramount for its safe and effective use in any experimental setting. The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Chemical Formula | C₈H₂₀O₂Si |

| Molecular Weight | 176.33 g/mol [1] |

| Appearance | Colorless liquid[2] |

| CAS Number | 760-41-8 |

| Boiling Point | 155-156 °C |

| Flash Point | 36 °C |

| Density | 0.865 g/cm³ at 25 °C |

| Refractive Index | 1.405 at 20 °C |

| Solubility | Reacts with water. Soluble in many organic solvents. |

Safety Precautions: this compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is moisture-sensitive and should be stored under an inert atmosphere.

Reaction Mechanisms: Hydrolysis and Condensation

The transformation of this compound into a silica network occurs through a two-step sol-gel process: hydrolysis and condensation. These reactions can be catalyzed by either an acid or a base, with the catalyst influencing the reaction rates and the structure of the final silica material.

Hydrolysis

In the initial step, the ethoxy groups (-OC₂H₅) of DEDES react with water to form silanol (B1196071) groups (-OH) and ethanol (B145695) as a byproduct. This reaction can proceed in a stepwise manner, with one or both ethoxy groups being replaced.

(C₂H₅)₂Si(OC₂H₅)₂ + H₂O → (C₂H₅)₂Si(OC₂H₅)(OH) + C₂H₅OH (C₂H₅)₂Si(OC₂H₅)(OH) + H₂O → (C₂H₅)₂Si(OH)₂ + C₂H₅OH

Condensation

Following hydrolysis, the newly formed silanol groups undergo condensation reactions to form siloxane bridges (-Si-O-Si-), releasing water or ethanol. This step leads to the growth of polysiloxane chains and the eventual formation of a three-dimensional silica network.

-

Water-producing condensation: (C₂H₅)₂Si(OH)₂ + (HO)₂Si(C₂H₅)₂ → (C₂H₅)₂(HO)Si-O-Si(OH)(C₂H₅)₂ + H₂O

-

Alcohol-producing condensation: (C₂H₅)₂Si(OH)₂ + (C₂H₅O)₂Si(C₂H₅)₂ → (C₂H₅)₂(HO)Si-O-Si(OC₂H₅)(C₂H₅)₂ + C₂H₅OH

The bifunctionality of DEDES restricts the cross-linking to linear or cyclic structures, in contrast to the highly branched networks formed from tetra-functional precursors like TEOS.

Catalysis

-

Acid Catalysis: Under acidic conditions, the hydrolysis reaction is typically fast, and the condensation reaction is the rate-limiting step. This generally leads to the formation of more linear, less branched polymer chains.

-

Base Catalysis: In the presence of a base, the condensation reaction is generally faster than hydrolysis. This promotes the formation of more highly branched and particulate silica structures.

Caption: General reaction pathway for the formation of a silica network from this compound.

Experimental Protocols

Due to the limited availability of literature on the use of DEDES as a sole precursor, the following protocols are generalized based on standard procedures for silica synthesis from alkoxysilanes. Researchers should consider these as starting points for experimental design and optimization.

Sol-Gel Synthesis of Silica Nanoparticles (Generalized Stöber Method)

This method is widely used for the synthesis of monodisperse silica nanoparticles. The particle size can be tuned by varying the concentrations of reactants, catalyst, and the solvent system.

Materials:

-

This compound (DEDES)

-

Ethanol (absolute)

-

Deionized Water

-

Ammonium (B1175870) Hydroxide (B78521) (28-30% solution)

Procedure:

-

In a flask, prepare a solution of ethanol and deionized water. The ratio will influence the final particle size.

-

Add a specific amount of ammonium hydroxide to the ethanol/water mixture and stir to ensure homogeneity. This will act as the catalyst.

-

In a separate container, dissolve the desired amount of DEDES in ethanol.

-

Rapidly add the DEDES/ethanol solution to the stirring ethanol/water/ammonia mixture.

-

Allow the reaction to proceed at room temperature for a set period (e.g., 2-24 hours). The solution will become turbid as silica particles form and grow.

-

The resulting silica particles can be collected by centrifugation, followed by washing with ethanol and/or water to remove unreacted precursors and byproducts.

-

The washed particles can be dried in an oven at a suitable temperature (e.g., 60-120 °C).

Caption: A generalized workflow for the sol-gel synthesis of silica nanoparticles using DEDES.

Chemical Vapor Deposition (CVD) of Silica Thin Films (Generalized)

CVD is a technique used to deposit high-quality thin films on a substrate. The properties of the film are highly dependent on the process parameters.

Apparatus:

-

A CVD reactor with a heated substrate holder.

-

Mass flow controllers for precise gas delivery.

-

A vacuum system.

-

A bubbler or vaporizer to introduce the DEDES precursor into the gas stream.

Gases:

-

This compound (DEDES) vapor.

-

An oxidizing agent (e.g., Oxygen, O₂, or Nitrous Oxide, N₂O).

-

An inert carrier gas (e.g., Nitrogen, N₂, or Argon, Ar).

General Procedure:

-

The substrate (e.g., a silicon wafer) is placed on the holder inside the CVD reactor.

-

The reactor is evacuated to a base pressure and then heated to the desired deposition temperature.

-

The inert carrier gas is flowed through the DEDES bubbler to transport the precursor vapor into the reactor.

-

The oxidizing gas is introduced into the reactor simultaneously.

-

The precursor and oxidant react at the heated substrate surface to deposit a silica thin film.

-

After the desired deposition time, the precursor and oxidant flows are stopped, and the reactor is cooled down under an inert gas flow.

Key Process Parameters to Control:

-

Substrate Temperature

-

Reactor Pressure

-

Flow rates of DEDES, oxidant, and carrier gas

-

Ratio of oxidant to DEDES

Properties of DEDES-Derived Silica

The presence of two ethyl groups directly bonded to the silicon atom in DEDES imparts a degree of organic character to the resulting silica network. This can lead to materials with properties that differ from those derived from purely inorganic precursors like TEOS.

Expected Properties and Comparison with TEOS-Derived Silica:

| Property | Expected Trend in DEDES-Derived Silica (vs. TEOS) | Rationale |

| Hydrophobicity | Increased | The presence of ethyl groups reduces the density of hydrophilic silanol groups on the surface, leading to a more water-repellent material. |

| Network Connectivity | Decreased | As a bifunctional precursor, DEDES forms linear or cyclic chains, resulting in a less cross-linked and potentially more flexible network. |

| Porosity | Potentially altered | The different network structure may lead to variations in pore size and volume, depending on the synthesis conditions. |

| Density | Potentially lower | The incorporation of less dense organic groups may reduce the overall density of the material. |

| Refractive Index | Potentially lower | The lower density and presence of organic groups can lead to a decrease in the refractive index. |

Conclusion

This compound presents an interesting alternative to traditional silica precursors for the synthesis of functionalized silica materials. Its bifunctional nature allows for the creation of unique linear or cyclic polysiloxane structures, which can impart properties such as increased hydrophobicity and flexibility to the final material. While the literature on DEDES as a sole precursor is not extensive, the fundamental principles of sol-gel and CVD chemistry provide a solid framework for its application. Further research into the specific reaction kinetics and material properties of pure DEDES-derived silica would be highly valuable for advancing its use in specialized applications within materials science and drug development.

References

An In-depth Technical Guide to the Safe Handling of Diethyldiethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Diethyldiethoxysilane is a versatile organosilicon compound utilized in various industrial and research applications, including as a chemical intermediate.[1] Its unique properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory and manufacturing personnel. This guide provides a comprehensive overview of the safety and handling precautions for this compound.

Physicochemical and Hazard Properties

This compound is a clear, colorless liquid.[2] It is a highly flammable liquid and vapor, posing a significant fire risk.[1][3] The substance is also known to cause eye irritation.[1] It is sensitive to moisture and will decompose slowly in contact with moist air or water, liberating ethanol.[1][2] Vapors of this compound are heavier than air and may travel to a source of ignition and flash back.[4][5]

Table 1: Physicochemical and Toxicity Data for this compound

| Property | Value | Source(s) |

| Chemical Formula | C6H16O2Si | [1][3] |

| Molecular Weight | 148.28 g/mol | [3] |

| Physical State | Liquid | [1][2] |

| Appearance | Colorless, clear liquid | [2] |

| Boiling Point | 114 °C (237 °F) | [3][5] |

| Flash Point | 11 °C (51.8 °F) | [2][5] |

| Autoignition Temperature | 275 °C | [5] |

| Melting Point | -70 °C | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [4][6] |

| Vapor Density | Heavier than air | [4] |

| LD50 Oral (Rat) | 9280 mg/kg | [1] |

| LC50 Inhalation (Rat) | 20 g/m³ (8 h) | [1] |

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and an eye irritant.[1] Some sources also indicate it may cause skin and respiratory irritation.[2][4] It is suspected of damaging fertility or the unborn child.[3]

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H320: Causes eye irritation.[1]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[4]

-

H361: Suspected of damaging fertility or the unborn child.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

-

Eye Protection: Wear chemical safety goggles that are impact and splash resistant.[2][8] A face shield should be worn in conjunction with goggles when there is a high risk of splashing.[8]

-

Skin Protection: Wear protective gloves (neoprene or nitrile rubber are recommended) and clothing to prevent skin contact.[8][9] Flame-retardant and antistatic protective clothing should be considered.[3][10]

-

Respiratory Protection: If engineering controls such as local exhaust ventilation are insufficient, a NIOSH-certified organic vapor respirator should be used.[1][8] The specific type of respirator will depend on the workplace conditions and potential exposure levels.[2]

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2][7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][3] "No smoking" policies should be strictly enforced in handling areas.[8]

-

Use only non-sparking tools and explosion-proof equipment.[2][7]

-

Ground and bond containers and receiving equipment during transfer to prevent static discharge.[3][8]

-

Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[9]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

-

Keep away from incompatible materials such as oxidizing agents, acids, water, and moisture.[1][5]

-

Store in a designated flammables area.[2]

-

Protect from moisture, as the material decomposes on contact with water.[1][2]

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If the individual feels unwell or breathing is difficult, seek immediate medical attention.[2][7]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[7]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and seek immediate medical attention.[2][7]

Accidental Release and Spill Procedures

In the event of a spill, the following workflow should be initiated:

Caption: Workflow for handling a this compound spill.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, water fog, alcohol-resistant foam, carbon dioxide, or dry chemical.[1]

-

Firefighting Instructions: Exercise caution when fighting any chemical fire.[1] Use a water spray or fog to cool exposed containers.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

-

Hazards: Highly flammable liquid and vapor.[1] Vapors can form explosive mixtures with air.[4] Containers may explode when heated.[5] Irritating fumes and organic acid vapors may be generated in a fire.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1][3] Incineration is a recommended disposal method.[1] Handle empty containers with care as they may contain flammable residual vapors.[1] Do not allow the chemical to enter drains or waterways.[4][7]

This guide is intended to provide essential safety and handling information. It is imperative that all personnel who handle this compound receive comprehensive training on its hazards and the procedures necessary for its safe use. Always refer to the most current Safety Data Sheet (SDS) for the specific product being used.

References

- 1. gelest.com [gelest.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Diethoxydimethylsilane | C6H16O2Si | CID 62322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. innospk.com [innospk.com]

- 7. cfmats.com [cfmats.com]

- 8. nj.gov [nj.gov]

- 9. gelest.com [gelest.com]

- 10. chemicalbook.com [chemicalbook.com]

Navigating the Solution: An In-depth Technical Guide to the Solubility of Diethyldiethoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of diethyldiethoxysilane in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles governing its solubility, qualitative expectations in various solvent classes, and a detailed experimental protocol for determining precise solubility values.

Understanding this compound: A Physicochemical Overview

This compound ((C₂H₅)₂Si(OC₂H₅)₂) is an organosilicon compound characterized by a central silicon atom bonded to two ethyl groups and two ethoxy groups. This structure imparts a predominantly non-polar character to the molecule, which is the primary determinant of its solubility behavior. The principle of "like dissolves like" is paramount in predicting its compatibility with various organic solvents. Silanes, in a broader sense, are recognized for their solubility in organic solvents such as toluene (B28343) and hexane, while exhibiting minimal solubility in water due to their nonpolar nature.[1] The solubility of silanes can be influenced by factors such as the molecular structure of the silane (B1218182), the nature of the solvent, temperature, and pressure.[2]

Key Physicochemical Properties Influencing Solubility:

-

Polarity: The molecule has a low overall polarity. The Si-C bonds are relatively non-polar, and while the Si-O-C linkage introduces some polarity, the surrounding ethyl groups contribute to a hydrophobic character.

-

Molecular Size and Shape: The tetrahedral arrangement of the substituents around the silicon atom and the flexible ethyl and ethoxy groups influence how the molecule packs and interacts with solvent molecules.